CB2R-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

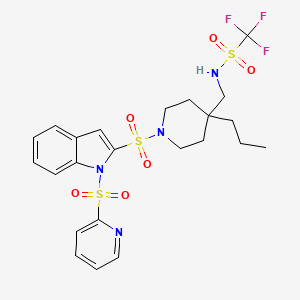

1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSFQIHOYMIPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CB2R-IN-1: A Technical Guide to a Potent and Selective Cannabinoid Receptor 2 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CB2R-IN-1" is used as a representative placeholder for the purpose of this technical guide. The data and experimental protocols presented herein are based on well-characterized CB2 receptor inverse agonists, such as SR144528 and AM630, and should be considered illustrative for a compound with this pharmacological profile.

Introduction

The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and tissues, with lower levels found in the central nervous system.[1][2] Unlike the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids, the CB2 receptor is a key modulator of immune and inflammatory responses.[3][4] Many GPCRs, including the CB2 receptor, exhibit constitutive activity, meaning they can signal in the absence of an agonist.[5][6] Inverse agonists are a class of ligands that bind to the same receptor as agonists but elicit the opposite pharmacological response by stabilizing the inactive conformation of the receptor, thereby reducing its basal signaling.[7][8] This guide provides an in-depth technical overview of this compound, a representative CB2 receptor inverse agonist, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Pharmacological Profile of a Representative CB2R Inverse Agonist

The pharmacological profile of a CB2R inverse agonist is defined by its binding affinity and its functional activity in various cellular assays.

Binding Affinity

Binding affinity is typically determined through competitive radioligand binding assays using membranes from cells expressing the human CB2 receptor. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand.

Table 1: Radioligand Binding Affinity Data

| Compound | Receptor | Radioligand | Ki (nM) |

| Representative Inverse Agonist (e.g., AM630) | Human CB2 | [3H]-CP55,940 | 31.2[9] |

| Representative Inverse Agonist (e.g., SR144528) | Human CB2 | [3H]-CP55,940 | 0.6[10] |

Functional Activity

The functional activity of a CB2R inverse agonist is assessed in assays that measure the downstream consequences of receptor activation or inactivation. Key assays include cAMP accumulation, β-arrestin recruitment, and G-protein activation.

Table 2: In Vitro Functional Activity Data

| Assay | Cell Line | Agonist | Representative Inverse Agonist (e.g., AM630) |

| cAMP Accumulation | CHO-hCB2 | Forskolin | 5.2-fold enhancement[9] |

| β-arrestin Recruitment | CHO-K1/hCB2 | - | No significant recruitment |

| [35S]GTPγS Binding | CHO-hCB2 membranes | - | IC50 = 76.6 nM[9] |

Signaling Pathways Modulated by this compound

CB2 receptors primarily couple to Gi/o proteins.[11] Agonist activation of CB2R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] CB2R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[13] As an inverse agonist, this compound is expected to suppress the basal activity of these pathways.

References

- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive activity of cannabinoid‐2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 | Semantic Scholar [semanticscholar.org]

- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. cannakeys.com [cannakeys.com]

- 11. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unveiling CB2R-IN-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of CB2R-IN-1, a potent and selective cannabinoid CB2 receptor inverse agonist. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, biological activity, and the methodologies for its study.

Core Compound Details

This compound is a synthetic, small-molecule ligand belonging to the triaryl bis-sulfone class of compounds. It has been identified as a high-affinity inverse agonist for the cannabinoid receptor 2 (CB2R), demonstrating significant selectivity over the cannabinoid receptor 1 (CB1R).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central scaffold with three aromatic rings and two sulfone groups. This structural motif is crucial for its interaction with the CB2 receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1257555-79-5[1] |

| Molecular Formula | C₂₃H₂₇F₃N₄O₆S₃[1] |

| Molecular Weight | 608.67 g/mol [1] |

| Canonical SMILES | O=S(C(F)(F)F)(NCC1(CCC)CCN(S(=O)(C(N2S(=O)(C3=NC=CC=C3)=O)=CC4=C2C=CC=C4)=O)CC1)=O[1] |

| Solubility | Soluble in DMSO[1] |

Biological Activity and Quantitative Data

This compound functions as an inverse agonist at the CB2 receptor. Unlike a neutral antagonist which blocks agonist activity, an inverse agonist reduces the basal, constitutive activity of the receptor. This property makes it a valuable tool for investigating the physiological roles of the CB2 receptor.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Selectivity (CB1/CB2) |

| Human CB2 Receptor | 0.9[1] | >9100-fold |

| Human CB1 Receptor | 8259.3[1] |

Signaling Pathways

As a G protein-coupled receptor (GPCR), the CB2 receptor primarily couples to Gαi/o proteins. Agonist activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound is proposed to stabilize the inactive conformation of the CB2 receptor, thereby suppressing its basal signaling activity. This can lead to an increase in cAMP levels relative to the basal state and may influence downstream signaling cascades, such as the protein kinase A (PKA) pathway.

Caption: Signaling pathway of a CB2R inverse agonist like this compound.

Experimental Protocols

Radioligand Binding Assay for Kᵢ Determination

This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for the CB2 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled CB2 receptor agonist or antagonist (e.g., [³H]CP-55,940).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled, potent CB2 ligand like WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of this compound.

-

For total binding wells, omit the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from the concentration-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement

This protocol measures the effect of this compound on intracellular cAMP levels to confirm its inverse agonist activity.

Materials:

-

CHO-K1 cells stably expressing the human CB2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the CB2R-expressing cells in a 96-well plate and culture overnight.

-

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate.

-

Add varying concentrations of this compound to the wells.

-

To measure the inverse agonism, assess the effect of this compound alone on basal cAMP levels.

-

To measure antagonism, pre-incubate with this compound before adding a CB2 receptor agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on cAMP production. An inverse agonist will increase basal cAMP levels.

Conclusion

This compound is a valuable pharmacological tool for the study of the endocannabinoid system. Its high potency and selectivity for the CB2 receptor, combined with its inverse agonist properties, make it an ideal probe for elucidating the physiological and pathological roles of constitutive CB2 receptor activity. The experimental protocols provided herein offer a foundation for the consistent and reproducible characterization of this and similar compounds.

References

The Discovery and Synthesis of CB2R-IN-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of CB2R-IN-1, a potent and selective inverse agonist of the Cannabinoid Receptor 2 (CB2R). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of CB2R modulators.

Introduction: The Therapeutic Potential of Targeting the CB2 Receptor

The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system.[1] Unlike the CB1 receptor, which is primarily found in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R activation is not associated with psychotropic effects. This makes CB2R an attractive therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. The development of selective CB2R ligands is therefore a significant area of research in medicinal chemistry.

Discovery of this compound: A Potent Triaryl Bis-Sulfone Inverse Agonist

This compound was discovered through a focused medicinal chemistry effort to develop novel, potent, and selective CB2R ligands. It belongs to a class of compounds known as triaryl bis-sulfones. Structure-activity relationship (SAR) studies on this scaffold led to the identification of compounds with high affinity and selectivity for the CB2 receptor.[2]

This compound emerged from these studies as a highly potent inverse agonist, demonstrating a high binding affinity and excellent selectivity over the CB1 receptor. Inverse agonists are unique in that they not only block the effects of agonists but also reduce the basal, constitutive activity of the receptor.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Receptor | Reference |

| Ki | 0.9 nM | Human CB2 | [2] |

| Selectivity | >9000-fold | CB2 over CB1 | [2] |

| Functional Activity | Inverse Agonist | Human CB2 | [1] |

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is detailed in proprietary literature, a representative synthetic route for the triaryl bis-sulfone scaffold can be outlined based on published methodologies for analogous compounds. The synthesis generally involves the coupling of key aromatic and heterocyclic building blocks.

Representative Synthesis of a Triaryl Bis-Sulfone Scaffold:

A common approach involves the reaction of a substituted sulfonyl chloride with an appropriate amine or sulfonamide. For the triaryl bis-sulfone class, this could involve the coupling of a biphenylsulfonamide with a substituted piperidine carrying a trifluoromethylsulfonyl group.

Disclaimer: The following is a generalized representation and may not reflect the exact proprietary synthesis of this compound.

General Synthetic Scheme:

Caption: Generalized synthetic workflow for triaryl bis-sulfone CB2R ligands.

Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional activity at the CB2 receptor.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of this compound for the CB2 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4) is used.

-

Competition Binding: A fixed concentration of a radiolabeled CB2 receptor ligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This functional assay is used to determine whether a ligand is an agonist, antagonist, or inverse agonist. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Protocol:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the CB2 receptor are used.

-

Assay Buffer: A buffer containing GDP (to allow for G protein cycling), MgCl₂, and NaCl is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).

-

Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of the test compound (this compound). To test for inverse agonism, the assay is performed in the absence of an agonist.

-

Termination and Separation: The reaction is terminated by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by scintillation counting.

-

Data Analysis: An increase in [³⁵S]GTPγS binding compared to baseline indicates agonism, while a decrease below baseline indicates inverse agonism. No change in basal binding but blockade of agonist-stimulated binding indicates antagonism.

CB2 Receptor Signaling Pathway

This compound, as an inverse agonist, modulates the canonical signaling pathway of the CB2 receptor. The CB2 receptor primarily couples to the inhibitory G protein, Gαi/o.

Caption: this compound inverse agonist signaling pathway.

Upon binding, an inverse agonist like this compound is thought to stabilize an inactive conformation of the CB2 receptor. This reduces the basal level of G protein activation, leading to a slight increase in the activity of adenylyl cyclase and consequently, a small rise in intracellular cAMP levels from the basal state. The modulation of other downstream effectors, such as the MAPK pathway, is also influenced.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor. Its high potency, selectivity, and inverse agonist activity make it a suitable probe for in vitro and in vivo studies. The development of compounds like this compound highlights the potential of targeting the CB2 receptor for the development of novel therapeutics with improved safety profiles. Further research into the triaryl bis-sulfone class of molecules may lead to the discovery of even more refined CB2R modulators for clinical applications.

References

The Biological Role of Cannabinoid Receptor 2 (CB2R) Inverse Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor predominantly expressed in immune cells, has emerged as a significant therapeutic target. Unlike agonists that activate the receptor, or neutral antagonists that block agonist binding, inverse agonists stabilize the inactive conformation of the receptor, thereby reducing its constitutive or basal activity. This unique mechanism of action has profound implications for modulating immune responses and inflammatory processes. This technical guide provides an in-depth exploration of the biological role of CB2R inverse agonism, detailing the underlying signaling pathways, experimental methodologies for characterization, and a summary of quantitative data for key inverse agonists. The potential therapeutic applications in oncology, neuroinflammation, and autoimmune disorders are also discussed, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction to CB2R and Inverse Agonism

The CB2R, primarily located on various immune cells including B cells, T cells, macrophages, and microglia, plays a crucial role in regulating inflammation and immune function.[1] Many G protein-coupled receptors, including the CB2R, exhibit a degree of spontaneous, ligand-independent activity known as constitutive or basal activity. Inverse agonists are ligands that bind to the receptor and promote a conformational state that is less active than the basal state, effectively turning off this spontaneous signaling.[2] This is distinct from neutral antagonists, which bind to the receptor and block the binding of agonists but have no effect on the receptor's basal activity. The ability of inverse agonists to quell constitutive receptor signaling provides a unique therapeutic strategy for diseases where this basal activity is implicated in the pathophysiology.

Signaling Pathways Modulated by CB2R Inverse Agonism

The canonical signaling pathway for CB2R involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. CB2R inverse agonists counteract this basal Gαi/o signaling, resulting in an increase in cAMP levels.[3] Beyond the cAMP pathway, CB2R signaling is complex and can involve mitogen-activated protein kinase (MAPK) pathways and β-arrestin recruitment.

Gαi/o-cAMP Pathway

The constitutive activity of CB2R leads to a tonic inhibition of adenylyl cyclase. Inverse agonists, by stabilizing the inactive state of the receptor, release this inhibition, leading to an increase in cAMP production. This effect can be quantified in functional assays by measuring changes in forskolin-stimulated cAMP levels.

Mitogen-Activated Protein Kinase (MAPK) Pathways

CB2R modulation can influence the phosphorylation state of several MAPKs, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38. The effects of inverse agonists on these pathways can be complex and context-dependent. For instance, acute treatment with the inverse agonist AM630 has been shown to increase JNK activation in the brain, an effect that is reversed with chronic treatment.[2][4] This suggests that CB2R inverse agonism can have dynamic effects on cellular signaling, which may be relevant to their therapeutic application in chronic diseases. Some studies suggest that CB2R agonists can activate p38, leading to anti-inflammatory effects.[5] The impact of inverse agonists on this pathway is an area of ongoing investigation.

β-Arrestin Recruitment

Upon agonist binding, G protein-coupled receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestins mediate receptor desensitization and internalization, and can also act as scaffolds for downstream signaling pathways.[6] Some ligands can exhibit "biased agonism," preferentially activating either G protein-dependent or β-arrestin-dependent signaling. Studies on CB2R inverse agonists suggest that they generally do not promote β-arrestin recruitment, which is consistent with their role in stabilizing the inactive receptor conformation.[7][8]

Quantitative Data for Key CB2R Inverse Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of several well-characterized CB2R inverse agonists. This data is crucial for comparing the pharmacological profiles of these compounds and for designing experiments.

| Compound | Receptor | Ki (nM) | Assay | EC50/IC50 (nM) | Selectivity (CB1/CB2) | Reference(s) |

| AM630 | human CB2 | 31.2 | [3H]-CP55,940 Binding | - | ~165-fold | [1] |

| human CB2 | - | cAMP Assay | 230.4 (EC50) | [8] | ||

| human CB2 | - | GTPγS Binding | 76.6 (EC50) | [1] | ||

| SR144528 | human CB2 | 0.6 | [3H]-CP55,940 Binding | - | >700-fold | [9][10][11] |

| human CB2 | - | cAMP Assay | 10 (EC50) | [9][10] | ||

| human CB2 | - | MAPK Assay | 39 (IC50) | [9][10] | ||

| JTE-907 | human CB2 | 35.9 | Binding Assay | - | ~66-fold | [12] |

| mouse CB2 | 1.55 | Binding Assay | - | ~684-fold | [12] | |

| rat CB2 | 0.38 | Binding Assay | - | ~2760-fold | [12] | |

| SMM-189 | human CB2 | 121.3 | Binding Assay | - | ~40-fold | Not specified in snippets |

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound for the CB2R by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membranes from cells expressing human CB2R (e.g., CHO-hCB2 or HEK-hCB2 cells)

-

Radioligand: [3H]-CP55,940

-

Unlabeled test compound (inverse agonist)

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.[13]

-

Non-specific binding control: High concentration of an unlabeled cannabinoid agonist (e.g., 1 µM WIN55,212-2 or CP55,940).

-

96-well filter plates (e.g., Unifilter GF/B)

-

Scintillation cocktail (e.g., MicroScint-20)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of [3H]-CP55,940 (usually at its Kd value, e.g., 0.2 nM), and varying concentrations of the test compound.[10]

-

For total binding wells, add only the radioligand and membranes.

-

For non-specific binding wells, add the radioligand, membranes, and a saturating concentration of an unlabeled ligand.

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[13][14]

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an inverse agonist to increase cAMP levels by inhibiting the constitutive activity of the Gαi/o-coupled CB2R.

Materials:

-

CHO cells stably expressing human CB2R (CHO-hCB2)

-

Forskolin (an adenylyl cyclase activator)

-

Test compound (inverse agonist)

-

cAMP assay kit (e.g., HTRF, BRET, or ELISA-based)

-

Cell culture reagents

Procedure:

-

Seed the CHO-hCB2 cells in a 96- or 384-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[15]

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and Emax values.

[35S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For inverse agonists, a decrease in basal [35S]GTPγS binding is observed.

Materials:

-

Membranes from cells expressing CB2R

-

[35S]GTPγS

-

GDP

-

Test compound (inverse agonist)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), GDP (e.g., 10 µM), and varying concentrations of the test compound.

-

Incubate the plate at 30°C for 60-90 minutes.[14]

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters.

-

Plot the amount of bound [35S]GTPγS against the log of the test compound concentration to determine the IC50 and the maximal inhibition of basal binding.

Therapeutic Potential of CB2R Inverse Agonism

The unique ability of CB2R inverse agonists to modulate the immune system without the psychotropic side effects associated with CB1R modulation makes them attractive therapeutic candidates for a range of diseases.

-

Oncology: CB2R is overexpressed in some cancer cells, and its activation can promote tumor growth. Inverse agonists are being explored to inhibit these receptors and potentially slow cancer progression.

-

Neuroinflammatory and Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, chronic neuroinflammation is a key pathological feature. By modulating the immune response in the central nervous system, CB2R inverse agonists may offer a novel therapeutic approach.

-

Autoimmune Diseases: In diseases such as rheumatoid arthritis and multiple sclerosis, the immune system attacks the body's own tissues. CB2R inverse agonists could potentially fine-tune the immune response to reduce inflammation and tissue damage.[6]

-

Pain Management: CB2R inverse agonists are also being investigated for their potential to alleviate chronic and neuropathic pain by modulating inflammatory responses.

Conclusion

CB2R inverse agonism represents a promising and nuanced approach to drug development, offering a distinct mechanism for modulating the endocannabinoid system. By reducing the basal activity of CB2R, these compounds can fine-tune immune and inflammatory responses, opening up therapeutic avenues for a variety of challenging diseases. A thorough understanding of their pharmacological properties, including binding affinities, functional effects on multiple signaling pathways, and in vivo efficacy, is essential for the successful translation of these molecules from the laboratory to the clinic. This guide provides a foundational resource for researchers to navigate the complexities of CB2R inverse agonism and to advance the development of this exciting class of therapeutics.

References

- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of cannabinoid CB2 receptor constitutive activity in vivo: repeated treatments with inverse agonists reverse the acute activation of JNK and associated apoptotic signaling in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SR 144528 | Cannabinoid R2: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Activation of cannabinoid receptor 2 reduces inflammation in acute experimental pancreatitis via intra-acinar activation of p38 and MK2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor [frontiersin.org]

- 7. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. druglibrary.net [druglibrary.net]

- 10. researchgate.net [researchgate.net]

- 11. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 12. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. egrove.olemiss.edu [egrove.olemiss.edu]

- 15. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CB2R-IN-1 in Inflammation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for a spectrum of inflammatory and autoimmune disorders. Its primary expression on immune cells allows for targeted immunomodulation, potentially circumventing the psychoactive effects associated with cannabinoid receptor 1 (CB1R) activation. This technical guide provides an in-depth overview of CB2R-IN-1, a potent and highly selective inverse agonist for the CB2 receptor. While direct in-vivo anti-inflammatory data for this compound is not yet publicly available, this document will detail its pharmacological profile, mechanism of action as an inverse agonist, and the established signaling pathways of CB2R. Furthermore, by drawing parallels with other characterized CB2R inverse agonists, we will explore the theoretical therapeutic potential of this compound in modulating inflammatory responses. This guide also includes detailed experimental protocols for the characterization of CB2R ligands, providing a foundational framework for future research into the therapeutic applications of this compound.

Introduction to the Cannabinoid Receptor 2 (CB2R) in Inflammation

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a crucial regulator of immune homeostasis.[1] The CB2R, a G protein-coupled receptor (GPCR), is predominantly expressed on various immune cells, including B cells, natural killer cells, monocytes, and T cells.[2][3] Its expression is often upregulated in response to inflammatory stimuli, highlighting its role in the pathophysiology of inflammatory conditions.[2]

Activation of CB2R by agonists is generally associated with anti-inflammatory and immunosuppressive effects.[1][4] This has led to the development of numerous selective CB2R agonists as potential therapeutics for chronic inflammatory diseases.[1][5] Conversely, inverse agonists, such as this compound, bind to the same receptor but elicit an opposite pharmacological response to that of an agonist by inhibiting the receptor's constitutive activity. The therapeutic implications of CB2R inverse agonism are an emerging area of research, with some studies suggesting a potential to paradoxically resolve inflammation in specific contexts.

Pharmacological Profile of this compound

This compound, also identified as "Compound 37" in scientific literature, is a potent and selective inverse agonist for the human CB2 receptor.[6] It belongs to the triaryl bis sulfone class of compounds.[4]

| Parameter | Value | Reference |

| Binding Affinity (Ki) for human CB2R | 0.9 nM | [6] |

| CAS Number | 1257555-79-5 | [6] |

| Molecular Formula | C₂₃H₂₇F₃N₄O₆S₃ | [6] |

| Molecular Weight | 608.67 g/mol | [6] |

| Class | Triaryl bis sulfone | [4] |

| Activity | Inverse Agonist | [2] |

Mechanism of Action and Signaling Pathways

As a CB2R inverse agonist, this compound is hypothesized to stabilize the inactive conformation of the receptor, thereby reducing its basal level of signaling. The canonical signaling pathway for CB2R involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] CB2R activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2]

The precise downstream effects of CB2R inverse agonism on inflammatory signaling are still under active investigation. It is plausible that by inhibiting a basal anti-inflammatory tone in certain disease states, a CB2R inverse agonist could, in theory, exacerbate inflammation. However, in other contexts where basal CB2R activity might contribute to a pro-inflammatory state, an inverse agonist could have therapeutic benefits. Further research is required to elucidate the specific effects of this compound on these pathways in various immune cell types and inflammatory models.

Caption: Proposed signaling pathway of this compound as a CB2R inverse agonist.

Therapeutic Potential in Inflammation: A Hypothesis

While direct experimental evidence for the anti-inflammatory effects of this compound is lacking in the public domain, studies on other CB2R inverse agonists provide a basis for hypothesizing its potential therapeutic applications. For instance, the CB2R inverse agonist SMM-189 has demonstrated anti-inflammatory effects in a mouse model of colitis. Treatment with SMM-189 led to a reduction in the clinical severity of the disease, an increase in colon length, and a decrease in the infiltration of pro-inflammatory Th17 cells and neutrophils.

Based on these findings with a functionally similar compound, it is plausible that this compound could exert anti-inflammatory effects through one or more of the following mechanisms:

-

Modulation of Immune Cell Differentiation and Function: By altering the basal signaling of CB2R, this compound may influence the differentiation of T helper cells, favoring an anti-inflammatory phenotype over a pro-inflammatory one.

-

Inhibition of Pro-inflammatory Cytokine Production: CB2R inverse agonism could potentially lead to a reduction in the production and release of key pro-inflammatory cytokines.

-

Regulation of Immune Cell Migration: Altering CB2R signaling may impact the expression of adhesion molecules and chemokine receptors, thereby controlling the migration of immune cells to sites of inflammation.

It is imperative that future in vitro and in vivo studies are conducted to directly assess the effects of this compound in relevant models of inflammation to validate these hypotheses.

Caption: A logical workflow for investigating the therapeutic potential of this compound.

Experimental Protocols

The following are generalized protocols for the initial characterization of CB2R ligands like this compound. These should be optimized for specific laboratory conditions and experimental goals.

CB2R Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB2 receptor.

Materials:

-

Membranes from cells stably expressing human CB2R (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known CB2R ligand like WIN 55,212-2).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add binding buffer, cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, indicating its functional activity as an agonist, antagonist, or inverse agonist.

Materials:

-

Cells stably expressing human CB2R (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed the CB2R-expressing cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of the test compound (this compound) for a defined period.

-

Stimulate the cells with forskolin to induce cAMP production. For inverse agonist testing, forskolin stimulation may be omitted to measure the effect on basal cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of the test compound to determine its effect on cAMP production. A decrease in basal or forskolin-stimulated cAMP levels would be indicative of inverse agonist activity.

Conclusion and Future Directions

This compound is a potent and selective inverse agonist of the CB2 receptor, a key player in the regulation of inflammation. While its direct therapeutic effects on inflammatory diseases are yet to be reported, its pharmacological profile and the known functions of CB2R suggest a significant, yet complex, potential for immunomodulation. The paradoxical anti-inflammatory effects observed with other CB2R inverse agonists warrant a thorough investigation of this compound in various preclinical models of inflammation.

Future research should focus on:

-

In vitro characterization: Elucidating the effects of this compound on primary immune cell function, including cytokine secretion, proliferation, and migration.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

-

Mechanism of action studies: Investigating the downstream signaling pathways modulated by this compound in immune cells to understand the molecular basis of its effects.

-

Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.

A comprehensive understanding of the biological activities of this compound will be instrumental in determining its viability as a novel therapeutic agent for the treatment of inflammatory disorders. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. Latest advances in novel cannabinoid CB2 ligands for drug abuse and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triaryl bis-sulfones as a new class of cannabinoid CB2 receptor inhibitors: identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expansion of SAR studies on triaryl bis sulfone cannabinoid CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triaryl bis-sulfones as cannabinoid-2 receptor ligands: SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

The Role of CB2R Inverse Agonists in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological feature of these conditions is chronic neuroinflammation, primarily mediated by activated microglia, the resident immune cells of the central nervous system. The Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor, is minimally expressed in the healthy brain but becomes significantly upregulated in activated microglia and other immune cells during neuroinflammation. This makes it a compelling therapeutic target for neurodegenerative disorders. While CB2R agonists have been explored for their anti-inflammatory potential, inverse agonists and antagonists offer a valuable pharmacological approach to probe the constitutive activity of the receptor and its role in the absence of endogenous ligands.

This technical guide provides an in-depth overview of the use of CB2R inverse agonists in neurodegenerative disease research, with a focus on two well-characterized compounds: AM630 and SR144528 . As the user-specified "CB2R-IN-1" is not a recognized compound in publicly available scientific literature, this guide will utilize these established molecules as representative examples to detail their pharmacological properties, experimental applications, and the underlying signaling pathways.

Quantitative Data for Representative CB2R Inverse Agonists

The following tables summarize the key quantitative data for AM630 and SR144528, facilitating a clear comparison of their binding affinities and functional potencies.

Table 1: Binding Affinity (Ki) of AM630 and SR144528 for Cannabinoid Receptors

| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |

| AM630 | Human CB2 | CHO Cells | [3H]CP55,940 | 31.2 | [1] |

| Human CB1 | CHO Cells | [3H]CP55,940 | 5152 | [2] | |

| SR144528 | Human CB2 | CHO Cells | [3H]CP55,940 | 0.6 | [3][4] |

| Human CB1 | CHO Cells | [3H]CP55,940 | 400 | [3][4] | |

| Rat Spleen CB2 | Membranes | [3H]CP55,940 | 0.6 | [3][4] | |

| Rat Brain CB1 | Membranes | [3H]CP55,940 | 400 | [3][4] |

Table 2: Functional Activity (IC50/EC50) of AM630 and SR144528

| Compound | Assay | Cell Line | Agonist | IC50/EC50 (nM) | Reference |

| AM630 | cAMP Accumulation (Inverse Agonist) | CB2-transfected CHO | Forskolin | 230.4 (EC50) | [5] |

| GTPγS Binding (Inverse Agonist) | CB2 Receptor Membranes | Basal | 76.6 (EC50) | [6] | |

| cAMP Inhibition (Antagonist) | CB2-transfected CHO | CP55,940 | 900 (IC50) | [7] | |

| SR144528 | cAMP Inhibition (Antagonist) | hCB2-expressing cells | CP55,940 | 10 (EC50) | [3][4] |

| MAPK Activation Inhibition (Antagonist) | hCB2-expressing cells | CP55,940 | 39 (IC50) | [3][4] | |

| B-cell Activation Inhibition (Antagonist) | Human tonsillar B-cells | CP55,940 | 20 (IC50) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments relevant to the study of CB2R inverse agonists in neurodegenerative disease research.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

-

Materials:

-

Cell membranes from cells stably expressing human or rodent CB2 receptors (e.g., CHO-K1-hCB2).[8]

-

Binding buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5 mg/mL fatty acid-free BSA, pH 7.4.[8]

-

Non-specific binding control: A high concentration of a non-radiolabeled CB2R ligand (e.g., 10 µM WIN55,212-2).[8]

-

Test compounds (e.g., AM630, SR144528) at various concentrations.

-

Glass fiber filters (e.g., UniFilter-96 GF/B).[8]

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Incubate 20 µg of cell membranes in binding buffer with the radioligand (e.g., 0.5 nM [3H]CP55,940) and varying concentrations of the test compound in a total volume of 500 µL.[8]

-

To determine non-specific binding, a parallel set of tubes is prepared with the radioligand and a high concentration of a non-radiolabeled ligand.[8]

-

Incubate at 30°C for 60-90 minutes with gentle agitation.[6][8]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.1-0.3% polyethyleneimine.[8][9]

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[8][9]

-

Dry the filters and add scintillation fluid.[8]

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.[9]

-

2. cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to G protein activation. It can be used to characterize compounds as agonists, antagonists, or inverse agonists.

-

Materials:

-

Cells stably expressing the CB2 receptor (e.g., CHO-CB2 cells).[10]

-

Assay buffer (e.g., PBS or HBSS).[10]

-

Forskolin (an adenylyl cyclase activator).[10]

-

Test compounds (e.g., AM630, SR144528).

-

CB2R agonist (for antagonist mode, e.g., CP55,940).[10]

-

cAMP detection kit (e.g., based on HTRF, FRET, or ELISA).

-

-

Procedure (Antagonist/Inverse Agonist Mode):

-

Plate the cells in a 96-well plate and incubate overnight.[11]

-

Wash the cells with assay buffer.

-

For antagonist testing, pre-incubate the cells with varying concentrations of the test compound (e.g., SR144528) for 15-20 minutes at 37°C.[10] For inverse agonist testing, incubate with the test compound alone.

-

Add a fixed concentration of a CB2R agonist (e.g., CP55,940) to the antagonist-treated wells.

-

Add forskolin to all wells to stimulate adenylyl cyclase.[10]

-

Incubate for an additional 20-30 minutes at 37°C.[10]

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

For antagonists, calculate the IC50 value, which is the concentration that blocks 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production. For inverse agonists, calculate the EC50 value for the stimulation of cAMP levels above the forskolin-alone baseline.

-

3. [35S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.

-

Materials:

-

Procedure (Inverse Agonist/Antagonist Mode):

-

Incubate cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.

-

For antagonist testing, add a fixed concentration of a CB2R agonist.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60-90 minutes.[6]

-

Terminate the reaction by rapid filtration through glass fiber filters.[12]

-

Wash the filters with ice-cold buffer.

-

Measure the filter-bound radioactivity using a scintillation counter.

-

For inverse agonists, a decrease in basal [35S]GTPγS binding will be observed. For antagonists, the ability to block agonist-stimulated [35S]GTPγS binding is measured.

-

In Vivo Experimental Workflow

Representative Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to study the role of CB2R in acute neuroinflammation.

-

Animals:

-

Male C57BL/6J mice.

-

-

Reagents:

-

Lipopolysaccharide (LPS).

-

CB2R inverse agonist (e.g., AM630) or antagonist (e.g., SR144528), dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline for JWH133, a similar vehicle can be adapted for inverse agonists).[13]

-

Saline (control).

-

-

Experimental Design:

-

Acclimatize mice to the housing conditions for at least one week.

-

Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, AM630 + LPS).

-

Administer the CB2R inverse agonist or vehicle via intraperitoneal (i.p.) injection at a specific dose (e.g., AM630 at 1-10 mg/kg).

-

After a predetermined time (e.g., 30 minutes), induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg).

-

At a specific time point post-LPS injection (e.g., 24 hours), perform behavioral assessments and/or collect brain tissue for analysis.

-

-

Assessments:

-

Behavioral Tests:

-

Open Field Test: To assess general locomotor activity and anxiety-like behavior.

-

Elevated Plus Maze: To measure anxiety-like behavior.[13]

-

Morris Water Maze: To evaluate spatial learning and memory.

-

-

Neuroinflammatory Markers (from brain tissue):

-

Immunohistochemistry/Immunofluorescence: To visualize and quantify activated microglia (e.g., Iba1 staining) and astrocytes (e.g., GFAP staining).

-

ELISA/qRT-PCR: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10).

-

Western Blot: To analyze the expression levels of key signaling proteins.

-

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a representative experimental workflow involving CB2R inverse agonists.

CB2R Signaling in Microglia

Activation of CB2R in microglia, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This in turn modulates the activity of downstream effectors like PKA. CB2R activation also stimulates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, and the phosphoinositide 3-kinase (PI3K) pathway. These signaling cascades ultimately regulate the expression of inflammatory mediators, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) microglial phenotype. CB2R inverse agonists would be expected to block any constitutive receptor activity and prevent these downstream signaling events.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Experimental Drug Slows Progress of Parkinson's Disease in Rat Model - BioResearch - Labmedica.com [labmedica.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Radioligand Binding Assays [bio-protocol.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. frontiersin.org [frontiersin.org]

Understanding CB2R Constitutive Activity with the Selective Inverse Agonist AM630: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system primarily expressed in immune cells.[1][2] Unlike many receptors that are quiescent in the absence of a ligand, CB2R exhibits significant constitutive activity, meaning it can signal without an agonist bound.[3][4] This basal signaling has profound implications for physiology and drug development. Inverse agonists, which bind to and stabilize the inactive state of the receptor, are invaluable tools for dissecting this constitutive activity.

This technical guide focuses on the use of AM630 , a widely characterized and selective CB2R inverse agonist, to probe the constitutive activity of the receptor. While the initial aim was to profile the compound "CB2R-IN-1," conflicting reports regarding its functional activity—described as both a potential inverse agonist and as a compound from a series of agonists/neutral antagonists—preclude its use in this guide where data accuracy is paramount. AM630, with its extensive body of published data, serves as a robust and reliable alternative for understanding the principles of CB2R inverse agonism and constitutive activity.

Core Concepts: Constitutive Activity and Inverse Agonism

GPCRs can exist in an equilibrium between an inactive (R) and an active (R) conformation. Constitutively active receptors, like CB2R, have a higher propensity to adopt the R state spontaneously, leading to basal G protein activation and downstream signaling even without an agonist.

An inverse agonist binds preferentially to the inactive R state, shifting the conformational equilibrium away from the active R* state and thus reducing the basal signaling output of the receptor. This is distinct from a neutral antagonist, which binds to both R and R* with equal affinity and blocks agonist binding without affecting the receptor's basal activity.

AM630: A Key Tool for Studying CB2R Constitutive Activity

AM630 (--INVALID-LINK--methanone) is a potent and selective inverse agonist for the CB2 receptor. Its ability to suppress the constitutive activity of CB2R makes it an essential pharmacological tool.

Quantitative Data for AM630

The following tables summarize the binding affinity and functional potency of AM630 at the human CB2 receptor as reported in various studies.

| Binding Affinity (Ki) | |

| Parameter | Value (nM) |

| Ki for human CB2R | 31.2[5][6] |

| Ki for human CB1R | >5152[5][6] |

| Selectivity (CB1/CB2) | ~165-fold [5][6] |

| Functional Activity (EC50/IC50) | |

| Assay | Parameter |

| GTPγS Binding Assay | EC50 (inhibition of basal binding) |

| cAMP Accumulation Assay | EC50 (reversal of agonist-induced inhibition) |

Signaling Pathways of Constitutive CB2R Activity and Inverse Agonism

The constitutive activity of CB2R primarily involves its coupling to Gi/o proteins. This leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase (AC), which results in decreased levels of cyclic adenosine monophosphate (cAMP). AM630, by stabilizing the inactive state of CB2R, prevents this basal Gi/o protein activation and consequently leads to an increase in cAMP levels back towards a true baseline.

Caption: CB2R constitutive activity and the effect of the inverse agonist AM630.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the inverse agonist activity of AM630 at the CB2R are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the receptor.

Objective: To measure the displacement of a radiolabeled CB2R agonist (e.g., [³H]-CP55940) by AM630.

Materials:

-

Membranes from cells stably expressing human CB2R (e.g., CHO-hCB2R)

-

[³H]-CP55940 (radioligand)

-

AM630

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4, ice-cold

-

Glass fiber filters (e.g., GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of AM630 in assay buffer.

-

In a 96-well plate, add assay buffer, [³H]-CP55940 (at a concentration near its Kd, e.g., 1.5 nM), and varying concentrations of AM630.

-

Initiate the binding reaction by adding the cell membranes (20-40 µg of protein per well).

-

Incubate the plate for 90-120 minutes at 30°C with gentle agitation.

-

To determine non-specific binding, include wells with a high concentration of a non-labeled agonist (e.g., 10 µM WIN55,212-2).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand displacement binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the receptor. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.

Objective: To measure the effect of AM630 on the basal [³⁵S]GTPγS binding to membranes containing hCB2R.

Materials:

-

Membranes from cells stably expressing human CB2R

-

[³⁵S]GTPγS

-

AM630

-

GTPγS Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4

-

GDP (10-30 µM final concentration)

Procedure:

-

Prepare serial dilutions of AM630 in assay buffer.

-

In a 96-well plate, add hCB2R membranes (10-20 µg protein), GDP, and varying concentrations of AM630.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity by scintillation counting.

-

Data are expressed as a percentage of the basal [³⁵S]GTPγS binding in the absence of the inverse agonist.

cAMP Accumulation Assay

This assay measures the downstream effect of Gαi/o protein activation on adenylyl cyclase activity. Inverse agonists will increase the level of cAMP in forskolin-stimulated cells that have basal Gαi/o signaling.

Objective: To measure the ability of AM630 to increase cAMP levels in cells expressing hCB2R, often by reversing the inhibitory effect of a CB2R agonist.

Materials:

-

CHO cells stably expressing human CB2R (CHO-hCB2R)

-

AM630

-

Forskolin (an adenylyl cyclase activator)

-

A CB2R agonist (e.g., CP55940)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Seed CHO-hCB2R cells in a 96-well plate and grow to confluency.

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.

-

To measure inverse agonism directly, add varying concentrations of AM630 in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).

-

To measure antagonism/inverse agonism against an agonist, add varying concentrations of AM630 in the presence of a fixed concentration of forskolin and a fixed concentration of a CB2R agonist (e.g., EC₈₀ of CP55940).

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data are typically normalized to the forskolin-only response.

Caption: Logical relationship of ligand type to cAMP levels in CB2R-expressing cells.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the receptor, a key event in GPCR desensitization and signaling.

Objective: To determine if AM630 can modulate agonist-induced β-arrestin recruitment to CB2R.

Materials:

-

Cells co-expressing hCB2R and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines).

-

AM630

-

A CB2R agonist (e.g., CP55940)

-

Assay-specific detection reagents.

Procedure:

-

Seed the engineered cells in a 384-well plate.

-

To test for inverse agonism on basal recruitment (if any), add serial dilutions of AM630.

-

To test for antagonism, pre-incubate the cells with serial dilutions of AM630 for a specified time (e.g., 30 minutes).

-

Add a fixed concentration of a CB2R agonist (e.g., EC₈₀ of CP55940) to the antagonist-pre-treated wells.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents as per the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

Data are typically normalized to the response of the agonist alone.

Conclusion

The constitutive activity of the CB2 receptor is a fundamental aspect of its biology, influencing immune function and presenting unique opportunities for therapeutic intervention. A thorough understanding of this phenomenon is critical for the rational design and development of novel CB2R-targeting drugs. By employing selective inverse agonists like AM630 in conjunction with the quantitative functional assays detailed in this guide, researchers can effectively probe the basal signaling of CB2R and accurately characterize the pharmacological properties of new chemical entities. This rigorous approach will ultimately facilitate the discovery of next-generation therapeutics that precisely modulate the endocannabinoid system.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CB2R-IN-1 on Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2R) has emerged as a significant target for modulating immune responses. Predominantly expressed on immune cells, its activation is generally associated with anti-inflammatory effects. CB2R-IN-1 is a potent and selective inverse agonist for the CB2 receptor, with a Ki of 0.9 nM. Unlike agonists that activate the receptor, or neutral antagonists that block agonist binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. This technical guide provides an in-depth overview of the known and potential effects of this compound on immune cell function, drawing upon available data for CB2R inverse agonists and outlining experimental approaches for its further characterization.

The Cannabinoid Receptor 2 and its Role in Immunity

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily found on various immune cells, including B cells, natural killer cells, monocytes, macrophages, and T cells.[1][2] Activation of CB2R by endogenous cannabinoids (endocannabinoids) or synthetic agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[3] These signaling events are generally associated with a dampening of the inflammatory response, including reduced production of pro-inflammatory cytokines and modulation of immune cell migration and proliferation.[2][4]

The Concept of Inverse Agonism at the CB2 Receptor

CB2 receptors exhibit a degree of constitutive activity, meaning they can signal even in the absence of an agonist. Inverse agonists, such as this compound, bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling.[5] This action is distinct from that of a neutral antagonist, which would only block the effects of an agonist. The functional consequence of inverse agonism at the CB2R in immune cells is an area of active investigation, with the potential to either enhance or suppress inflammatory responses depending on the specific cellular context and the level of constitutive receptor activity.

Effect of CB2R Inverse Agonism on Immune Cell Function

Direct quantitative data on the effects of this compound on immune cell function are limited. However, studies on other CB2 inverse agonists, such as AM630, provide valuable insights into the potential activities of this class of compounds.

Macrophage Polarization

Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. The balance between these two states is crucial in regulating inflammation and tissue repair. A study investigating the role of CB2R in macrophage polarization in pediatric inflammatory bowel disease demonstrated that the CB2 inverse agonist AM630 could modulate macrophage markers.[6]

Table 1: Effect of the CB2R Inverse Agonist AM630 on Macrophage Polarization Markers

| Cell Type | Treatment | M1 Marker (CCR7) Protein Expression | M1 Marker (DMT1) Protein Expression | M2 Marker (CD206) Protein Expression | M2 Marker (pSTAT6) Protein Expression | Reference |

| Macrophages from Crohn's Disease patients | AM630 (10 µM) | No significant change reported | No significant change reported | No significant change reported | No significant change reported | [6] |

| Macrophages from Ulcerative Colitis patients | AM630 (10 µM) | No significant change reported | No significant change reported | No significant change reported | No significant change reported | [6] |

Note: While the study investigated the effects of AM630, the publication's figures primarily detail the significant effects of the agonist JWH-133. The authors state that AM630 was used, but quantitative data on its effects on M1/M2 markers were not presented in a way that showed significant changes in the provided figures. The study did show that CB2 stimulation with an agonist could shift macrophages towards an M2 phenotype, suggesting that an inverse agonist might hinder this process or promote an M1 phenotype under certain conditions.[6]

T-Lymphocyte Function

CB2 receptor activation is known to suppress T-cell proliferation and cytokine production.[7] Therefore, an inverse agonist like this compound could potentially enhance T-cell responses. For example, studies with CB2 agonists have shown a reduction in IL-2 release from activated T-cells.[8] It is plausible that a CB2R inverse agonist could lead to an increase in IL-2 production, a key cytokine for T-cell proliferation and differentiation.

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. However, standard immunological assays can be adapted to investigate its effects.

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of this compound on the differentiation and polarization of macrophages.

Methodology:

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF. Alternatively, use a macrophage-like cell line such as THP-1.

-

Treatment: Treat the differentiated macrophages with various concentrations of this compound. Include a vehicle control and potentially a CB2 agonist as a comparator.

-

Polarization: Induce M1 polarization with LPS and IFN-γ, and M2 polarization with IL-4 and IL-13 in separate wells.

-

Analysis:

-

Flow Cytometry: Analyze the expression of M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206).

-

qRT-PCR: Measure the mRNA expression of M1-associated genes (e.g., TNF, IL6, NOS2) and M2-associated genes (e.g., ARG1, IL10).

-

ELISA: Quantify the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatants.

-

T-Lymphocyte Proliferation Assay

Objective: To assess the impact of this compound on T-cell proliferation.

Methodology:

-

Cell Isolation: Isolate T-lymphocytes from human PBMCs.

-

Treatment: Pre-incubate the T-cells with a range of concentrations of this compound.

-

Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures and measure its incorporation into the DNA of proliferating cells.

-

CFSE Staining: Stain T-cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation and measure the dilution of the dye by flow cytometry as cells divide.

-

Cytokine Secretion Profiling

Objective: To determine the effect of this compound on the cytokine secretion profile of various immune cells.

Methodology:

-

Cell Culture: Culture isolated immune cells (e.g., PBMCs, macrophages, or T-cells) in the presence of varying concentrations of this compound.

-

Stimulation: Activate the cells with an appropriate stimulus (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells).

-

Cytokine Analysis: Collect the culture supernatants and analyze the concentration of a panel of pro-inflammatory and anti-inflammatory cytokines using a multiplex bead array assay (e.g., Luminex) or individual ELISAs.

Signaling Pathways and Visualizations

CB2R Inverse Agonist Signaling Pathway

CB2R inverse agonists are thought to stabilize the inactive conformation of the receptor, thereby reducing its basal signaling activity. This would lead to an increase in intracellular cAMP levels (by disinhibiting adenylyl cyclase) and a potential alteration of downstream MAPK signaling pathways.

Caption: Signaling pathway of a CB2R inverse agonist.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a general workflow for characterizing the in vitro effects of this compound on immune cells.

References

- 1. Frontiers | Anti-Inflammatory and Pro-Autophagy Effects of the Cannabinoid Receptor CB2R: Possibility of Modulation in Type 1 Diabetes [frontiersin.org]

- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Expression and Functions of the CB2 Receptor in Human Leukocytes [frontiersin.org]

- 8. Cannabinoids Inhibit T-cells via Cannabinoid Receptor 2 in an in vitro Assay for Graft Rejection, the Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SR144528: A Selective CB2 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid type 2 receptor (CB2R) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory, neurodegenerative, and pain-related disorders. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells. This distribution has spurred the development of selective CB2R modulators that can potentially offer therapeutic benefits without the central nervous system side effects associated with CB1R activation. This technical guide provides a comprehensive overview of the preclinical data for SR144528, a first-generation, potent, and selective antagonist of the CB2 receptor. SR144528 has been instrumental as a research tool to elucidate the physiological and pathophysiological roles of the CB2 receptor.

Core Data Presentation